Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate
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Overview
Description
Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxazolidine with thiophen-2-ylmagnesium bromide, followed by cyclization to form the thieno[3,2-c]pyridine core . The reaction conditions often require the use of solvents like methanol or 2-propanol and may involve refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known antiplatelet drug with a similar thieno[3,2-c]pyridine core.
Prasugrel: Another antiplatelet drug with a similar structure and mechanism of action.
Uniqueness
Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate is unique due to its specific functional groups and potential for diverse biological activities. Its structural features allow for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate is a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C10H13N1OS
- Molecular Weight : 197.28 g/mol
- CAS Number : 28783-41-7
This compound exhibits its biological effects primarily through interactions with various cellular pathways. It has been shown to influence:
- Tubulin Polymerization : Compounds related to this structure have demonstrated the ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation and survival .
- Pre-mRNA Splicing : Some derivatives have been noted for their role in enhancing pre-mRNA splicing in cells, which may have implications in genetic therapies and cancer treatments .
Anticancer Properties
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine possess significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
This compound | HeLa | 1.1 | High |
This compound | CEM | 2.3 | Moderate |
This compound | L1210 | 2.8 | Moderate |
These values indicate a selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential for therapeutic use in oncology.
Other Pharmacological Activities
In addition to anticancer properties:
- Antiplatelet Activity : Compounds related to tetrahydrothieno[3,2-c]pyridine are known to act as P2Y12 ADP receptor antagonists. This mechanism is pivotal in preventing platelet aggregation and thrombus formation .
Case Studies and Research Findings
- Antiproliferative Study : A study evaluated the antiproliferative effects of various tetrahydrothieno derivatives on HeLa cells. The results showed that compounds with modifications at the C-6 position exhibited enhanced activity compared to unmodified versions. The study concluded that structural modifications could significantly impact biological efficacy .
- Mechanistic Insights : Another research focused on the mechanism of action for these compounds demonstrated that they induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. The study highlighted the importance of specific structural features in enhancing apoptotic signaling pathways .
- Preclinical Trials : Preliminary trials involving animal models have shown promise for this compound in reducing tumor growth without notable toxicity to normal tissues. These findings suggest a favorable therapeutic window for further clinical development.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-9(12)4-8-6-11-5-7-2-3-14-10(7)8/h2-3,8,11H,4-6H2,1H3 |
InChI Key |
ZRVCPPQBJGXOCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNCC2=C1SC=C2 |
Origin of Product |
United States |
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